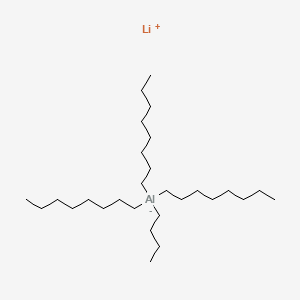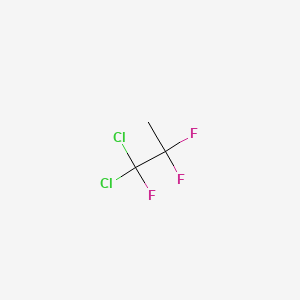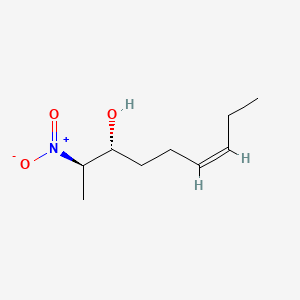
6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nonen-3-ol, 2-nitro-, (R,R-(Z))** is an organic compound characterized by the presence of a nitro group and a nonenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) typically involves the nitration of 6-Nonen-3-ol. This process can be carried out using nitrating agents such as nitric acid or nitrogen dioxide under controlled conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
Chemistry: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of nitro groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) involves its interaction with various molecular targets through its nitro group. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These interactions can affect cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
6-Nonen-3-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3-hexanol: Similar nitro group but different carbon chain length and structure.
3-Nitro-1-hexanol: Different position of the nitro group and carbon chain length.
Uniqueness: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is unique due to its specific stereochemistry and the presence of both a nitro group and a nonenol structure
Properties
CAS No. |
138668-22-1 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(Z,2R,3R)-2-nitronon-6-en-3-ol |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h4-5,8-9,11H,3,6-7H2,1-2H3/b5-4-/t8-,9-/m1/s1 |
InChI Key |
JCKFWXKYRFJUGM-UVSMVFJQSA-N |
Isomeric SMILES |
CC/C=C\CC[C@H]([C@@H](C)[N+](=O)[O-])O |
Canonical SMILES |
CCC=CCCC(C(C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


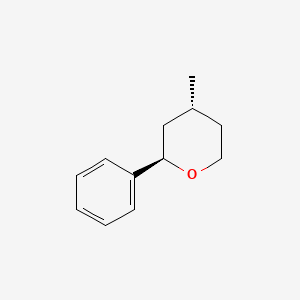


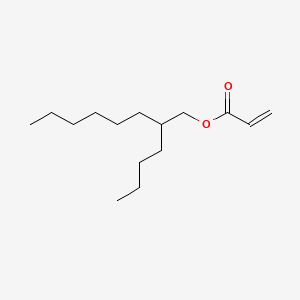


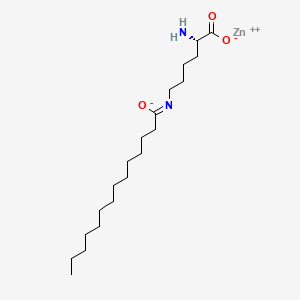
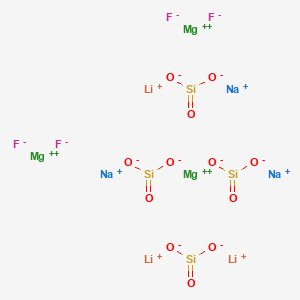
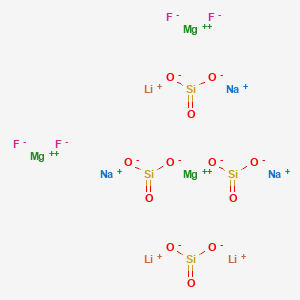
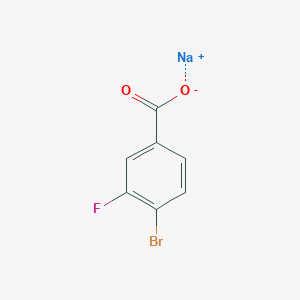
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

